molecular formula C16H14N2O6S B2897323 [2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate CAS No. 852864-85-8

[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate

Cat. No. B2897323
CAS RN: 852864-85-8
M. Wt: 362.36
InChI Key: VHGRZZSIFWZXGK-UHFFFAOYSA-N
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Description

Ethyl [(3-carbamoylthiophen-2-yl)carbamoyl]formate is a compound with the CAS Number: 68746-57-6. It has a molecular weight of 242.26 and its IUPAC name is ethyl {[3-(aminocarbonyl)-2-thienyl]amino}(oxo)acetate .


Molecular Structure Analysis

The molecular formula of ethyl [(3-carbamoylthiophen-2-yl)carbamoyl]formate is C9H10N2O4S .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a melting point of 185°C .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and characterization of compounds related to "[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate" involve complex reactions and structural analyses to understand their properties and potential applications. For example, triorganotin(IV) derivatives of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid have been synthesized and characterized by various spectroscopic techniques. These complexes exhibit polymeric structures in the solid state with specific configurations, highlighting the intricate relationships between molecular structure and material properties (Baul et al., 2002).

Reactivity and Applications in Chemistry

Studies on the reactivity of related compounds, such as cyclopentathiophenacetic acid derivatives, explore their potential in synthesizing new chemical entities. For instance, the reactivity of methyl 6-oxo-4,5-dihydro-6H-cyclopenta[b]thiophen-4-acetate towards different reagents opens pathways to novel bicyclic systems with potential application in medicinal chemistry and material sciences (Jilale et al., 1993).

Potential Anticancer Applications

Amino acetate functionalized Schiff base organotin(IV) complexes have been explored for their potential as anticancer drugs. These complexes undergo structural characterization and in vitro cytotoxicity studies to evaluate their efficacy against various human tumor cell lines, showing promising results that could lead to new therapeutic options (Basu Baul et al., 2009).

Material Science Applications

The synthesis of electroactive phenol-based polymers, such as 4-(2,5-Di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol and its oxidative polymer, showcases the potential applications of these compounds in material science. These polymers, characterized by various analytical techniques, exhibit promising electrical conductivities and fluorescence properties, indicating their utility in electronic and photonic devices (Kaya & Aydın, 2012).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[2-[(3-carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6S/c17-15(22)12-5-6-25-16(12)18-13(20)8-24-14(21)9-23-11-3-1-10(7-19)2-4-11/h1-7H,8-9H2,(H2,17,22)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGRZZSIFWZXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCC(=O)OCC(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate

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